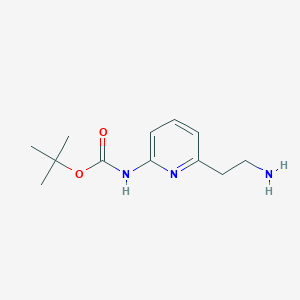

tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate

描述

tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate is a pyridine derivative featuring a carbamate-protected amine group at the 2-position of the pyridine ring and a 2-aminoethyl substituent at the 6-position. The aminoethyl group enhances reactivity for further functionalization, making this compound valuable in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

tert-butyl N-[6-(2-aminoethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14-10)7-8-13/h4-6H,7-8,13H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUMKEOHDJZUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701772 | |

| Record name | tert-Butyl [6-(2-aminoethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400776-37-6 | |

| Record name | tert-Butyl [6-(2-aminoethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Aminoethylation of Pyridine Derivative

The aminoethyl side chain is typically introduced via nucleophilic substitution or reductive amination on a 6-substituted pyridin-2-yl precursor. A common approach is:

- Starting from 6-bromopyridin-2-yl or 6-chloropyridin-2-yl derivatives.

- Reaction with ethylenediamine or protected aminoethyl reagents under controlled temperature.

- Use of bases such as triethylamine to facilitate substitution while minimizing side reactions.

Protection of the Amino Group with tert-Butyl Carbamate

The free amino group on the aminoethyl side chain is protected using tert-butyl carbamate (Boc) to prevent unwanted reactions in subsequent steps. The Boc protection is achieved by:

- Treating the aminoethyl pyridine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- The reaction is typically carried out in solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at temperatures ranging from 0 to 25 °C.

- The reaction time varies from 1 to 24 hours depending on scale and conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aminoethylation | 6-chloropyridin-2-yl + ethylenediamine + Et3N | 20–60 | 4–8 | 70–85 | Triethylamine used to neutralize HCl |

| Boc Protection | Di-tert-butyl dicarbonate + Et3N in CH2Cl2 | 0–25 | 1–24 | 80–95 | Reaction monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | Ambient | - | - | Ensures high purity of final compound |

Detailed Research Findings

Patent-Based Methodology

A patent (WO2019158550A1) describes a method involving:

- Controlled addition of triethylamine at 0–5 °C to maintain reaction temperature.

- Heating the mixture at 50–60 °C for several hours to promote completion.

- Use of specific acid salts and oxime derivatives for activation when necessary.

- This method achieves high purity and yield by carefully controlling stoichiometry and temperature during the Boc protection step.

Mechanistic Insights

- The Boc protection mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

- Triethylamine acts as a base to scavenge the released acid, driving the reaction forward.

- Temperature control is critical to avoid decomposition or side reactions.

Summary Table of Key Parameters

| Parameter | Optimal Range/Value | Impact on Preparation |

|---|---|---|

| Temperature | 0–25 °C (Boc protection) | Prevents side reactions and decomposition |

| Base | Triethylamine | Neutralizes acid, promotes carbamate formation |

| Solvent | Dichloromethane or THF | Good solubility and reaction medium |

| Reaction time | 1–24 hours | Ensures complete conversion |

| Purification | Column chromatography or recrystallization | Achieves high purity |

化学反应分析

Types of Reactions

Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its structure allows it to serve as a versatile building block in organic synthesis.

- Protecting Group for Amines : It can function as a protecting group, aiding in the selective modification of amines during multi-step syntheses.

Biology

- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms, particularly how it interacts with specific molecular targets. Its aminoethyl side chain facilitates hydrogen bonding with enzyme active sites, potentially modulating their activity.

- Protein-Ligand Interactions : Research indicates its role in protein-ligand interactions, which is crucial for understanding biological pathways and developing new therapeutic agents.

Medicine

- Pharmaceutical Intermediate : Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates targeting neurological disorders.

- Therapeutic Potential : Preliminary studies suggest that it may exhibit neuroprotective effects, making it a candidate for further investigation in treating conditions such as Alzheimer's disease.

The biological activity of this compound is linked to several mechanisms:

- Nucleophilic Substitution : The carbamate group is susceptible to nucleophilic attacks, facilitating interactions with biomolecules.

- Receptor Interaction : Similar compounds have shown potential interactions with neurotransmitter receptors, indicating possible neurological applications.

- Enzyme Inhibition : Research suggests that derivatives of this compound can inhibit specific enzymes relevant to therapeutic applications.

Neuroprotective Effects

A study on related compounds demonstrated significant reductions in amyloid plaque formation and inflammation markers in models simulating Alzheimer's disease:

| Treatment Group | Amyloid Plaque Presence | TNF-α Levels |

|---|---|---|

| Control | High | High |

| Compound M4 | Moderate | Reduced |

| Galantamine | Low | Lower |

This indicates that compounds structurally related to this compound may have therapeutic potential.

Cytotoxicity Assays

In cytotoxicity assays using human cell lines, related carbamate compounds demonstrated varying degrees of apoptosis induction and cell cycle arrest:

| Compound Name | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|

| This compound | Moderate | Significant |

| Tert-butyl (3-nitropyridin-4-yl)carbamate | High | Moderate |

These findings suggest that the compound could be explored further for its therapeutic applications.

作用机制

相似化合物的比较

Comparison with Similar Compounds

The following table compares tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate with structurally related pyridine-carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications:

Notes:

- Aminoethyl vs. Methyl/Amino Substituents: The 2-aminoethyl group in the target compound offers greater flexibility for derivatization (e.g., peptide coupling) compared to simpler substituents like methyl or methoxy groups. For example, tert-Butyl (6-aminopyridin-2-yl)carbamate lacks the ethyl spacer, limiting its utility in multistep syntheses .

- Halogenated Derivatives : Chloro- and bromo-substituted analogs (e.g., tert-Butyl 6-chloro-3-methylpyridin-2-ylcarbamate) are preferred for cross-coupling reactions but lack the amine functionality critical for biomolecular interactions .

- Electronic Effects: Methoxy groups (e.g., tert-Butyl (6-methoxypyridin-2-yl)carbamate) enhance solubility and electron density on the pyridine ring, favoring electrophilic aromatic substitution, whereas the aminoethyl group introduces basicity and nucleophilicity .

- Synthetic Complexity: The synthesis of this compound likely requires additional steps (e.g., reductive amination or alkylation) compared to simpler analogs like tert-Butyl (6-chloropyridin-2-yl)methylcarbamate, which is synthesized via direct coupling and Boc protection .

生物活性

tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications. The compound's structure allows for various interactions within biological systems, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 400776-37-6

This compound features a pyridine ring substituted with an aminoethyl group and a tert-butyl carbamate moiety, which influences its solubility and reactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Carcinoma) | 20.5 | Induction of apoptosis |

| CaCo-2 (Colorectal) | 25.0 | Cell cycle arrest |

| HTB-140 (Melanoma) | 15.0 | Increased LDH release indicating necrosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated varying degrees of cytotoxicity across different cell lines, with the lowest IC50 observed in melanoma cells, suggesting higher potency in this context .

Apoptotic Activity

Further investigation into the mechanism revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis showed:

- Early Apoptosis : Increased percentage of early apoptotic cells in treated A549 cell lines compared to control.

- Late Apoptosis : Significant late apoptotic activity was noted, particularly in melanoma cells.

These findings suggest that the compound's cytotoxic effects are mediated through both early and late apoptotic pathways, confirming its potential as an anti-cancer agent .

Case Study: Cancer Treatment

A recent case study focused on the application of this compound in treating T-cell acute lymphoblastic leukemia (T-ALL). The study found that treatment with this compound led to significant reductions in leukemic cell viability, showcasing its potential as a therapeutic agent for hematological malignancies .

常见问题

Q. What are the common synthetic routes for tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine moiety, often using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM with a base like DMAP .

- Aminoethyl Coupling : A Mitsunobu reaction or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the 2-aminoethyl group to the pyridine ring. For example, bromopyridine intermediates (e.g., tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate) are coupled with ethylenediamine derivatives .

- Optimization : Yield improvements require strict anhydrous conditions, controlled stoichiometry (1.2–1.5 eq of coupling reagents), and purification via silica gel chromatography (EtOAc/hexane gradients) .

Q. What purification techniques are recommended for this compound to achieve >95% purity for biological assays?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–30% MeOH in DCM) to separate polar byproducts. Monitor fractions via TLC (Rf = 0.3–0.4 in 10% MeOH/DCM) .

- Recrystallization : Dissolve crude product in hot ethyl acetate, then slowly add hexane to induce crystallization. This removes hydrophobic impurities .

- HPLC Validation : Confirm purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Methodological Answer: Discrepancies often arise from tautomerism or residual solvents. To address:

- 2D NMR (COSY, HSQC) : Assign proton and carbon signals unambiguously. For example, the pyridine ring protons (δ 7.2–8.5 ppm) can be correlated with adjacent carbons .

- X-ray Crystallography : Resolve structural ambiguities (e.g., Boc group orientation) by growing single crystals in EtOAc/hexane at 4°C. Compare with reported structures of tert-butyl pyridinyl carbamates .

- Solvent Subtraction : Use deuterated solvents (e.g., DMSO-d₆) and reference internal standards (TMS) to eliminate solvent peak interference .

Q. What strategies mitigate side reactions during the coupling of pyridine derivatives in the synthesis of this compound?

Methodological Answer: Common side reactions include over-alkylation or Boc group cleavage. Mitigation approaches:

- Protecting Group Selection : Use pivaloyl (e.g., tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate) to shield reactive sites during coupling .

- Low-Temperature Coupling : Perform reactions at 0–5°C to suppress undesired nucleophilic attacks (e.g., by free amines) .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of palladium catalysts in cross-coupling steps .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic centers (e.g., pyridine C-2 or C-6 positions) .

- Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict reaction sites. For example, the aminoethyl group may exhibit high f⁻ values, making it prone to acylation .

- MD Simulations : Model solvation effects in DMF or THF to assess steric hindrance from the Boc group .

Q. What analytical workflows validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Conditions : Incubate in 0.1 M HCl (25°C, 24h) and monitor Boc cleavage via LC-MS .

- Thermal Stress : Heat to 60°C for 72h in solid state; check decomposition by NMR .

- Kinetic Analysis : Use Arrhenius plots (ln k vs 1/T) to extrapolate shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。